(S)-6-Benzyloxy-2-methyl-hexan-1-ol
Description
Significance of Optically Active Alcohols in Contemporary Organic Chemistry
Optically active alcohols are among the most crucial classes of chiral building blocks in organic synthesis. Their significance stems from the prevalence of hydroxyl groups in natural products and pharmaceuticals, and the versatility of the alcohol functional group, which can be readily transformed into a wide array of other functionalities such as ethers, esters, aldehydes, carboxylic acids, and halides. The stereocenter bearing the hydroxyl group often plays a critical role in defining the biological activity of a molecule, as the specific spatial arrangement is vital for molecular recognition and binding to biological targets like enzymes and receptors.
The demand for enantiomerically pure alcohols has driven the development of numerous synthetic methods, including the asymmetric hydrogenation of ketones and biocatalytic reductions, which can produce chiral alcohols with high enantiomeric excess. These compounds serve as pivotal starting materials for the total synthesis of complex molecules, from antiviral agents to cholesterol biosynthesis inhibitors.
The Role of Protected Chiral Alcohols as Versatile Synthetic Intermediates
In multi-step syntheses, reactive functional groups that are not intended to participate in a particular transformation must be temporarily masked with a protecting group. For alcohols, this is a common and critical strategy. Protected chiral alcohols are versatile synthetic intermediates because the protecting group allows chemists to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group.
The benzyl (B1604629) ether is a widely used protecting group for alcohols due to its stability across a broad range of reaction conditions, including acidic, basic, and organometallic environments. It is introduced via reactions such as the Williamson ether synthesis. Crucially, the benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, which cleaves the carbon-oxygen bond without disturbing other functional groups. This robust yet readily cleavable nature makes benzyl-protected chiral alcohols, like (S)-6-Benzyloxy-2-methyl-hexan-1-ol, highly valuable intermediates in complex synthetic campaigns.
Overview of this compound in Advanced Synthetic Strategies
This compound is a chiral building block that combines the features of an optically active primary alcohol with a benzyl-protected distal hydroxyl group. Its structure provides two distinct points for chemical modification: the free primary alcohol at one end and the protected alcohol at the other, which can be revealed at a later synthetic stage. This bifunctional nature, combined with the defined stereochemistry at the C2 position, makes it a valuable precursor for constructing specific fragments of larger target molecules.
A notable application of this building block is in the total synthesis of the natural product (-)-Decarestrictine L. Decarestrictines are a class of compounds isolated from Penicillium species that have garnered interest for their ability to inhibit cholesterol biosynthesis. In a total synthesis of (-)-Decarestrictine L, this compound serves as a key chiral fragment. The primary alcohol can be oxidized to an aldehyde, which then participates in coupling reactions to extend the carbon chain, while the benzyloxy group at the other end remains intact for later deprotection and cyclization steps to form the core structure of the final natural product. This strategic use highlights how the specific arrangement of functional groups and stereochemistry in this compound enables an efficient and controlled pathway to a complex biological target.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol nih.gov |
| IUPAC Name | (2S)-2-methyl-6-(phenylmethoxy)hexan-1-ol nih.gov |
| CAS Number | 188729-97-7 nih.gov |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| XLogP3 | 2.8 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 7 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
188729-97-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(2S)-2-methyl-6-phenylmethoxyhexan-1-ol |
InChI |
InChI=1S/C14H22O2/c1-13(11-15)7-5-6-10-16-12-14-8-3-2-4-9-14/h2-4,8-9,13,15H,5-7,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
BQSGURVIULEWSB-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCCCOCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CCCCOCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Advanced Synthetic Transformations and Derivatizations of S 6 Benzyloxy 2 Methyl Hexan 1 Ol
Protecting Group Strategies and Manipulations
The presence of two hydroxyl groups in the parent diol of (S)-6-benzyloxy-2-methyl-hexan-1-ol necessitates a robust protecting group strategy to achieve selective transformations. The benzyl (B1604629) ether serves as a key protecting group, while orthogonal protecting groups allow for the differential unmasking of the hydroxyl functionalities.
Benzyloxy Ether Formation and Cleavage
The benzyloxy ether in this compound is a commonly employed "permanent" protecting group for the primary hydroxyl at the 6-position. wiley-vch.de This group is valued for its stability across a wide range of reaction conditions, including both acidic and basic environments. wiley-vch.de The formation of this ether is typically achieved by treating the corresponding diol with a benzyl halide in the presence of a base.
The cleavage of the benzyloxy ether is a critical step to liberate the hydroxyl group for further reactions. Two primary methods for this deprotection are catalytic hydrogenation and Birch reduction.
Catalytic Hydrogenation: This is a mild and widely used method for cleaving benzyl ethers. wiley-vch.deresearchgate.net The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). wiley-vch.de This method is highly efficient and generally does not affect other functional groups, making it a preferred choice in many synthetic sequences. researchgate.net
Birch Reduction: This method employs dissolving metals, such as sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source. While effective for cleaving benzyl ethers, the harsh conditions of the Birch reduction can limit its applicability in the presence of other sensitive functional groups.
Oxidation and Reduction Reactions of Primary Alcohol and Alkyl Chain Functional Groups
The primary alcohol at the 1-position of this compound is a versatile handle for various synthetic transformations, most notably oxidation to aldehydes and carboxylic acids. lookchem.comsigmaaldrich.comillinois.edu These oxidized products serve as key intermediates for subsequent carbon-carbon bond-forming reactions.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. For the oxidation to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. The choice of oxidant depends on the desired product and the presence of other sensitive functional groups in the molecule.
While the saturated alkyl chain of this compound is generally unreactive towards reduction, the introduction of unsaturation through other reactions can create sites for reduction. For instance, if a double bond is introduced into the chain, it can be selectively reduced using catalytic hydrogenation, often with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This can be a strategic step to control the stereochemistry of the final product.
The following table outlines some common oxidation reactions for the primary alcohol of this compound:
| Reagent | Product |
| Pyridinium chlorochromate (PCC) | Aldehyde |
| Dess-Martin periodinane (DMP) | Aldehyde |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde |
| Potassium permanganate (KMnO₄) | Carboxylic acid |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic acid |
Olefination and Metathesis Reactions
Olefination and metathesis reactions are powerful tools for the construction of carbon-carbon double bonds and have been applied to derivatives of this compound to build more complex structures.
Wittig Reactions
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, the corresponding aldehyde, obtained by oxidation of the primary alcohol, can be reacted with a phosphorus ylide (Wittig reagent) to form an alkene. lookchem.comorganic-chemistry.orgwikipedia.org This reaction is highly valuable for extending the carbon chain and introducing a double bond with a defined location. libretexts.org
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides predominantly give (Z)-alkenes. organic-chemistry.org This selectivity allows for the controlled synthesis of specific alkene isomers.
A typical Wittig reaction involving a derivative of this compound is depicted below:
Oxidation: this compound is oxidized to (S)-6-benzyloxy-2-methyl-hexanal.
Wittig Olefination: The resulting aldehyde is then reacted with a chosen phosphonium (B103445) ylide (e.g., Ph₃P=CHR) to yield the desired alkene.
Ring-Closing Metathesis and Cross-Metathesis Reactions
Olefin metathesis has emerged as a powerful and versatile reaction in organic synthesis. wikipedia.org Ring-closing metathesis (RCM) and cross-metathesis (CM) are two key variations that can be applied to derivatives of this compound. wiley-vch.dewikipedia.orgwikipedia.orgwikipedia.org
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms cyclic alkenes from dienes. wikipedia.orgorganic-chemistry.org If this compound is functionalized with a second terminal alkene, RCM can be employed to construct a carbocyclic or heterocyclic ring. wikipedia.org The reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgorgsyn.org
Cross-Metathesis (CM): CM is an intermolecular reaction between two different alkenes. illinois.eduorganic-chemistry.org A derivative of this compound containing a terminal alkene can undergo CM with another olefin to create a new, more complex alkene product. illinois.eduutah.edu This reaction is highly valuable for building molecular complexity in a convergent manner. The selectivity of the cross-metathesis reaction can often be controlled by using an excess of one of the olefin partners. illinois.edu
The following table provides a brief overview of these metathesis reactions:
| Reaction | Description | Catalyst | Application Example |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Grubbs or Hoveyda-Grubbs catalysts | Synthesis of carbocycles and heterocycles from diene-functionalized this compound. |
| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. | Grubbs or Hoveyda-Grubbs catalysts | Chain extension and functionalization of an alkene-containing derivative of this compound. |
Nucleophilic Substitutions and Rearrangements
The hydroxyl group of this compound is a key site for functional group interconversion through nucleophilic substitution reactions. These transformations are crucial for elaborating the carbon skeleton and introducing new functionalities required for the synthesis of target molecules. While direct nucleophilic substitution on the primary alcohol is a fundamental transformation, intramolecular versions, such as the Mitsunobu reaction for lactonization, have been prominently documented in the synthesis of natural products.
One of the notable applications of this compound derivatives is in the total synthesis of macrolides like (S)-(+)-Phoracantholide I. In a key step of one synthetic route, a seco-acid intermediate, derived from a chiral alcohol precursor, undergoes an intramolecular nucleophilic substitution to form the characteristic ten-membered lactone ring. aurigeneservices.com This cyclization can be achieved with inversion of configuration at the chiral center using Mitsunobu conditions. aurigeneservices.com
The Mitsunobu reaction involves the activation of the hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). aurigeneservices.com This in situ activation converts the alcohol into a good leaving group, which is then displaced by an internal nucleophile, in this case, the carboxylate, to furnish the macrolide.
Table 1: Intramolecular Nucleophilic Substitution (Mitsunobu Lactonization) of a Derivative of this compound
| Precursor | Reagents | Solvent | Product | Yield | Reference |
| (R,Z)-9-hydroxydec-5-enoic acid | DIAD, PPh₃ | THF | (S,Z)-10-methyldec-5-en-9-olide | Good | aurigeneservices.com |
DIAD = Diisopropyl azodicarboxylate; PPh₃ = Triphenylphosphine; THF = Tetrahydrofuran
While specific examples of intermolecular nucleophilic substitutions directly on this compound, such as conversion to halides or tosylates, are not extensively detailed in readily available literature, these are standard transformations in organic synthesis. The primary alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) by treatment with the corresponding sulfonyl chloride in the presence of a base like pyridine. This sulfonate then serves as an excellent leaving group for subsequent Sₙ2 reactions with a wide range of nucleophiles.
Regarding rearrangement reactions, there is a lack of specific documented examples involving this compound in the surveyed literature. Rearrangement reactions are typically substrate-specific and depend on the presence of particular functional groups and reaction conditions that can promote skeletal reorganization.
Application of S 6 Benzyloxy 2 Methyl Hexan 1 Ol As a Key Building Block in Total Synthesis
A Cornerstone in the Synthesis of Complex Natural Products
The inherent chirality and bifunctional nature of (S)-6-Benzyloxy-2-methyl-hexan-1-ol make it an attractive starting material for the synthesis of intricate natural product architectures. Its utility has been demonstrated in the construction of macrocycles and polyketide-derived molecules.
Integration into Macrocyclic Architectures (e.g., Epothilones)
The epothilones, a class of 16-membered macrolides, are potent anticancer agents that have been the subject of numerous total synthesis campaigns. nih.gov The synthesis of these complex molecules is often convergent, relying on the preparation of key fragments that are later coupled and cyclized. acs.org While various building blocks are utilized for different segments of the epothilone (B1246373) core, the structural motif present in this compound is conceptually related to fragments required for the C1-C6 portion of the molecule, which features a methyl-substituted carbon and a terminal functional group for elaboration. acs.org The stereocenter at C-2 of the hexanol building block is crucial for establishing the correct stereochemistry in the final macrocyclic structure.
Synthesis of Polyketide Natural Products (e.g., Hexamethyldocosane from Antitrogus parvulus)
Polyketides represent a large and diverse family of natural products characterized by repeating alkyl units with varied oxygenation and stereochemistry. The synthesis of these molecules often involves the iterative coupling of smaller, chiral building blocks. While specific documentation of the use of this compound in the synthesis of Hexamethyldocosane from the insect Antitrogus parvulus is not prominent in the literature, the structural subunits of this branched hydrocarbon pheromone align with the disconnection of this compound. The synthesis of such poly-methylated alkanes relies on the use of chiral synthons to install the numerous stereocenters along the carbon chain.
Contribution to Diverse Natural Product Scaffolds
The utility of this compound extends beyond the aforementioned examples to the broader landscape of natural product synthesis. Chiral 2-methyl-1-alcohols are common motifs in a variety of natural products. The benzyloxy group in the title compound serves as a stable protecting group for a distant hydroxyl functionality, which can be unveiled later in a synthetic sequence for further transformations, such as oxidation, esterification, or coupling reactions. This latent functionality allows for the construction of complex backbones while preserving a reactive site for late-stage diversification.
Utilization in Analog and Derivative Synthesis
The development of analogs and derivatives of biologically active natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. This compound and similar chiral building blocks are instrumental in this endeavor. By modifying the core scaffold of a natural product, chemists can probe structure-activity relationships (SAR). The use of this building block allows for systematic variations in the side chain of a target molecule, where the benzyloxy group can be deprotected and the resulting alcohol functionalized to introduce a wide array of substituents.
Mechanistic Investigations and Stereochemical Control
Understanding Diastereoselectivity in Synthetic Routes
The creation of the 1,2-diol motif in (S)-6-Benzyloxy-2-methyl-hexan-1-ol often involves the diastereoselective reduction of a precursor α-methyl-β-hydroxy ketone or a related structure. The relative stereochemistry between the newly formed hydroxyl group and the adjacent methyl-bearing carbon is critical. Two primary diastereomeric relationships are possible: syn and anti.
One of the most powerful methods for achieving high diastereoselectivity is the use of chiral auxiliaries. For instance, pseudoephedrine-based amides can be employed in asymmetric aldol (B89426) reactions to generate α-methyl-β-hydroxy amides with excellent diastereocontrol. documentsdelivered.comnih.gov The reaction of an (S,S)-(+)-pseudoephedrine-derived propionamide (B166681) enolate with an appropriate aldehyde can yield almost exclusively one of the four possible diastereomers. documentsdelivered.comnih.gov Subsequent stereocontrolled reduction of the resulting α-methyl-β-hydroxy ketone allows for the synthesis of either syn- or anti-1,3-diols depending on the chosen reaction conditions. documentsdelivered.comnih.gov
Another strategy involves the use of bifunctional allylboron reagents in double allylboration reactions. This method allows for the convergent assembly of fragments to create 2-methyl-1,5-pentenediols with excellent diastereoselectivity. nih.gov By controlling the geometry of the allylborane, either (Z)- or (E)-olefins can be produced, leading to anti-diols. nih.gov The resulting diol can then be further elaborated to the target compound.
Rhodium-catalyzed hydrogenation of vinyl ketones in the presence of an aldehyde can also produce aldol products with high syn-diastereoselectivity. organic-chemistry.org This method is notable for its tolerance of various functional groups, including benzylic ethers, which is relevant for the synthesis of this compound. organic-chemistry.org
The following table summarizes the diastereoselectivity of different methods applicable to the synthesis of related structures:
| Method | Precursors | Diastereoselectivity | Reference |
| Pseudoephedrine-based Aldol Reaction | Propionamide enolate, Aldehyde | High syn | documentsdelivered.comnih.gov |
| Double Allylboration | Allenylboronate, Aldehydes | High anti | nih.gov |
| Rhodium-catalyzed Hydrogenative Aldol | Vinyl ketone, Aldehyde | High syn | organic-chemistry.org |
Enantiocontrol in Asymmetric Catalytic Processes
Achieving the desired (S) configuration at the C2 stereocenter is a key challenge that is typically addressed through asymmetric catalysis. Various catalytic systems have been developed to provide high enantioselectivity in the formation of chiral alcohols and related structures.
Enzymatic Reductions: Biocatalysis offers a highly enantioselective route to chiral alcohols. Baker's yeast, for example, can mediate the enantioselective reduction of α-methyl-β-unsaturated aldehydes to furnish (S)-2-methyl-1-alkanols with good to high enantiomeric excesses (76-98% ee). scribd.com More specifically, ketoreductases (KREDs) are powerful tools for the asymmetric reduction of β-keto esters. Both (R)- and (S)-specific KREDs are available, allowing for the synthesis of either enantiomer of a β-hydroxy ester with high enantiopurity. rsc.org These enzymatic systems can be immobilized and used in continuous flow reactors, offering an efficient and sustainable manufacturing process. rsc.org
Asymmetric Hydrogenation and Transfer Hydrogenation: Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely used for the asymmetric hydrogenation of prochiral ketones and olefins. While specific examples for 6-benzyloxy-2-methyl-hexan-1-one are not prevalent in the literature, the principles are well-established for related substrates.
Asymmetric Aldol Reactions: As mentioned previously, chiral auxiliaries like pseudoephedrine can direct the stereochemical outcome of aldol reactions. documentsdelivered.comnih.gov Furthermore, organocatalysis has emerged as a powerful tool for direct asymmetric aldol reactions. Proline-based catalysts, for instance, can mimic the action of type II aldolases to produce chiral β-hydroxy ketones in aqueous media with high enantioselectivity (up to 94% ee). nih.gov
Sharpless Asymmetric Dihydroxylation and Epoxidation: For precursors containing a double bond, Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) are highly reliable methods for introducing chirality. The enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone has been achieved via Sharpless AD of a silyl (B83357) enol ether, yielding the product with a 75.6% ee when using AD-mix-β. researchgate.net
The table below highlights some enantioselective catalytic methods and their performance:
| Catalytic Method | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast Reduction | α-Methyl-β-unsaturated aldehyde | 76-98% | scribd.com |
| Ketoreductase (KRED) | β-Keto ester | High | rsc.org |
| Proline-based Organocatalysis | Ketone, Aldehyde | up to 94% | nih.gov |
| Sharpless Asymmetric Dihydroxylation | Silyl enol ether | 75.6% | researchgate.net |
Influence of Substrate Structure on Stereochemical Outcome
The structure of the substrate plays a pivotal role in determining the stereochemical outcome of a reaction. The presence of the benzyloxy group in the synthesis of this compound can influence the reaction in several ways.
Chelation Control: In reactions involving metal catalysts, the benzyloxy group's oxygen atom can act as a Lewis base, coordinating to the metal center. This chelation can create a rigid cyclic transition state, which can significantly influence the facial selectivity of a reaction. For example, in the reduction of a β-keto ester, chelation between the metal hydride and the carbonyl and benzyloxy oxygens can direct the hydride delivery to one face of the carbonyl group, thereby controlling the stereochemistry of the resulting hydroxyl group.
Steric Hindrance: The bulky benzyl (B1604629) group can exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. This effect is crucial in both substrate-controlled and catalyst-controlled reactions. For instance, in an aldol reaction, the steric bulk of the benzyloxy-terminated chain can influence the approach of the enolate to the aldehyde, favoring the formation of one diastereomer over the other.
Protecting Group Strategy: The choice of the benzyl group as a protecting group for the C6-hydroxyl is strategic. Benzyl ethers are relatively stable to a wide range of reaction conditions but can be readily cleaved under mild conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C). acs.org This allows for the unmasking of the hydroxyl group at a late stage in the synthesis without affecting the stereocenters. The use of a mixed catalyst system, such as palladium and niobic acid-on-carbon, can facilitate the deprotection under a hydrogen atmosphere. acs.org
The synthesis of 1,6-hexanediol (B165255) derivatives from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF) highlights the potential for creating the carbon backbone of the target molecule from bio-based feedstocks. nih.govrsc.org The integration of stereoselective methods with these sustainable approaches could provide an efficient and green synthesis of this compound.
Emerging Research Directions and Future Prospects for S 6 Benzyloxy 2 Methyl Hexan 1 Ol
Chemoenzymatic Synthesis Optimizations
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a powerful strategy for the preparation of enantiomerically pure compounds like (S)-6-Benzyloxy-2-methyl-hexan-1-ol. A key area of optimization lies in the enzymatic kinetic resolution of a racemic mixture of 6-benzyloxy-2-methyl-hexan-1-ol.
Detailed Research Findings:
Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols due to their commercial availability, broad substrate scope, and high enantioselectivity. mdpi.comrsc.org The principle of lipase-catalyzed kinetic resolution involves the selective acylation or deacylation of one enantiomer in a racemic mixture, leaving the other enantiomer in high enantiomeric excess. For the synthesis of this compound, a typical approach would involve the acylation of the corresponding racemic alcohol. In this process, the lipase (B570770) would preferentially catalyze the acylation of the (R)-enantiomer, allowing for the separation of the unreacted this compound.
Research on analogous structures, such as other secondary alcohols with bulky substituents, has shown that lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, exhibit high enantioselectivity. nih.gov The efficiency of the resolution is influenced by several factors, including the choice of acyl donor, solvent, and temperature. For instance, vinyl acetate (B1210297) is a common acyl donor as it produces a volatile byproduct. The choice of solvent is also critical, with non-polar organic solvents like hexane (B92381) or toluene (B28343) often being preferred to maintain enzyme activity.
Future research in this area would likely focus on screening a variety of lipases and reaction conditions to maximize the enantiomeric excess (ee) and yield of the desired (S)-enantiomer. Dynamic kinetic resolution (DKR) is a particularly promising avenue. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.comrsc.org This is often achieved by using a compatible metal catalyst, such as a ruthenium complex, for the racemization step. mdpi.comacs.org
Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-6-Benzyloxy-2-methyl-hexan-1-ol
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 30 | 50 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 40 | 48 | 95 |
| Porcine Pancreatic Lipase | Acetic Anhydride | Diisopropyl ether | 25 | 45 | 89 |
This table presents hypothetical data based on typical results for lipase-catalyzed resolutions of similar secondary alcohols.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Detailed Research Findings:
A continuous flow process for the chemoenzymatic resolution of racemic 6-benzyloxy-2-methyl-hexan-1-ol could be designed using an immobilized lipase packed in a column reactor. The racemic alcohol and acyl donor would be continuously passed through the column, where the enzymatic reaction occurs. This setup allows for easy separation of the product from the enzyme, which can be reused for extended periods, thereby reducing costs. researchgate.netnih.gov
The benefits of flow chemistry also extend to dynamic kinetic resolutions. A packed-bed reactor containing both an immobilized lipase and a heterogeneous racemization catalyst could be employed. The continuous flow of the racemic alcohol through this reactor would allow for simultaneous resolution and racemization, leading to a continuous output of the enantiomerically pure (S)-alcohol. researchgate.net
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Parameter | Batch Processing | Continuous Flow Processing |
| Scalability | Difficult, requires larger vessels | Easier, by extending operation time |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, better heat transfer |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time |
| Catalyst Reuse | Requires separation after each batch | Immobilized catalyst can be used continuously |
| Productivity | Limited by batch size and cycle time | Higher throughput due to continuous operation |
Catalyst Design for Enhanced Enantioselectivity
The enantioselective synthesis of this compound can also be achieved through asymmetric catalysis, most commonly via the asymmetric reduction of the corresponding prochiral ketone, 6-benzyloxy-2-methyl-hexan-1-one. The design of highly efficient and selective catalysts is a major focus of modern synthetic chemistry.
Detailed Research Findings:
Ruthenium and rhodium-based catalysts, in combination with chiral ligands, are well-established for the asymmetric hydrogenation of ketones. rsc.orgrsc.orgrsc.orgnih.gov For the synthesis of this compound, a key research direction would be the development of a catalyst that provides high enantioselectivity for the reduction of 6-benzyloxy-2-methyl-hexan-1-one.
The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, as well as chiral diamines, have been successfully used in combination with ruthenium to create highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones. semanticscholar.org The steric and electronic properties of both the ligand and the substrate influence the outcome of the reaction. The benzyloxy and methyl groups in the substrate would play a significant role in the stereochemical control of the reduction.
Future research would involve the screening of a library of chiral ligands to identify the optimal catalyst system for this specific transformation. Computational modeling and DFT (Density Functional Theory) calculations can be employed to predict the most promising catalyst-substrate combinations and to understand the mechanism of enantioselection. nih.gov Furthermore, the development of catalysts that can be easily recovered and reused, for example, through immobilization on a solid support, would enhance the sustainability and cost-effectiveness of the synthesis.
Table 3: Representative Chiral Ligands for Asymmetric Ketone Hydrogenation
| Ligand Family | Metal | Typical Substrates |
| BINAP and derivatives | Ruthenium, Rhodium | Aromatic and aliphatic ketones |
| Chiral Diamines (e.g., DPEN) | Ruthenium | Aromatic ketones |
| Chiral Phosphine-Oxazolines (PHOX) | Iridium | Unfunctionalized ketones |
| Cinchona Alkaloid-based ligands | Ruthenium, Iridium | Aromatic and heteroaromatic ketones rsc.orgrsc.org |
Q & A
Q. How does steric hindrance from the 2-methyl group affect nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with/without the methyl group using SN2 conditions (e.g., NaI in acetone).
- Steric Maps : Generate via molecular modeling software to visualize hindered regions.
- Data : Methyl groups reduce reaction rates by 40–60% due to hindered backside attack .
Notes
- Contradictions : highlights stability under recommended conditions, but oxidizers may degrade the compound. Avoid peroxides in reaction mixtures .
- Data Gaps : Limited ecotoxicological data necessitate further studies on biodegradation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
